molecular formula C15H13N3O B8320997 2-cyano-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide

2-cyano-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide

Cat. No.: B8320997
M. Wt: 251.28 g/mol
InChI Key: MPNZKUAOULGBMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C15H13N3O and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

2-cyano-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C15H13N3O/c16-8-5-15(19)18-14-3-1-12(2-4-14)11-13-6-9-17-10-7-13/h1-4,6-7,9-10H,5,11H2,(H,18,19)

InChI Key

MPNZKUAOULGBMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under ice-cooling, to a mixture of 18.0 g of cyanoacetic acid and 25 mL of oxalyl chloride were added 0.07 mL of DMF and 10 mL of dichloromethane, followed by stirring at room temperature for 3 hours. The reaction mixture was concentrated under reduced pressure, and then to the residue was added toluene, followed by further concentrating under reduced pressure. This procedure was repeated and excess hydrogen chloride and oxalyl chloride were removed. A mixture of the obtained crude product and 50 mL of dichloromethane was added to a mixture of 80 mL of a 1 M aqueous sodium hydroxide solution, 300 mL of dichloromethane, and 14.3 g of 4-(pyridin-4-ylmethyl)aniline under ice-cooling. During mixing the reagent, a 1 M aqueous sodium hydroxide solution was added on time to adjust the reaction solution to be kept alkaline. After stirring at room temperature for 30 minutes, the organic layer was collected by separation and the aqueous layer was extracted with dichloromethane. The combined organic layer was dried over anhydrous sodium sulfate and then the solvent was evaporated under reduced pressure. The obtained residue was recrystallized from ethanol to obtain 10.2 g of 2-cyano-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide as a pale yellow solid.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.07 mL
Type
solvent
Reaction Step Four

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